molecular formula C24H27N5O9 B13397547 H-2Abz-DL-Ser-DL-Pro-DL-Tyr(3-NO2)-OH

H-2Abz-DL-Ser-DL-Pro-DL-Tyr(3-NO2)-OH

Cat. No.: B13397547
M. Wt: 529.5 g/mol
InChI Key: RQLMBNGGUMATLG-UHFFFAOYSA-N
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Description

H-2Abz-DL-Ser-DL-Pro-DL-Tyr(3-NO2)-OH is a synthetic tetrapeptide featuring a modified tyrosine residue with a nitro group at the 3-position. The compound’s structure includes:

  • N-terminal 2-aminobenzoic acid (2Abz): A non-proteinogenic aromatic amino acid derivative.
  • DL-Serine (DL-Ser): A non-chiral serine variant.
  • DL-Proline (DL-Pro): A cyclic secondary amine with mixed stereochemistry.
  • DL-Tyrosine(3-NO₂): A tyrosine analog substituted with a nitro group at the phenolic ring’s 3-position.

This peptide is likely designed for pharmaceutical applications, leveraging the electron-withdrawing nitro group to modulate receptor binding, stability, or solubility. Its mixed DL-configuration may enhance metabolic resistance compared to purely L- or D-enantiomers .

Properties

IUPAC Name

2-[[1-[2-[(2-aminobenzoyl)amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O9/c25-15-5-2-1-4-14(15)21(32)27-17(12-30)23(34)28-9-3-6-18(28)22(33)26-16(24(35)36)10-13-7-8-20(31)19(11-13)29(37)38/h1-2,4-5,7-8,11,16-18,30-31H,3,6,9-10,12,25H2,(H,26,33)(H,27,32)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLMBNGGUMATLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CO)NC(=O)C2=CC=CC=C2N)C(=O)NC(CC3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its nitro-substituted tyrosine and mixed stereochemistry. Below is a comparative analysis with hypothetical analogues based on substituent variations (inferred from patent data and peptide chemistry principles):

Parameter H-2Abz-DL-Ser-DL-Pro-DL-Tyr(3-NO₂)-OH Tyr(4-NO₂) Analogue Tyr(3-CH₃) Analogue Tyr(3-OH) (Standard Tyr)
Substituent Position 3-NO₂ on Tyr 4-NO₂ on Tyr 3-CH₃ on Tyr 3-OH on Tyr
Electronic Effects Strong electron-withdrawing Moderate electron-withdrawing Electron-donating Electron-donating (polar)
Solubility Likely reduced (nitro group hydrophobicity) Similar to 3-NO₂ Increased (CH₃ hydrophobicity) High (OH polarity)
Receptor Binding Enhanced affinity (nitro’s dipole) Potential steric hindrance at 4-position Reduced polarity may weaken interactions Standard H-bonding capacity
Metabolic Stability High (nitro resists oxidation) Similar to 3-NO₂ Moderate (CH₃ susceptible to demethylation) Low (OH prone to sulfation/glucuronidation)

Key Findings

Nitro Group Impact: The 3-NO₂ substitution distinguishes this compound from standard tyrosine-containing peptides. The nitro group’s electron-withdrawing nature may enhance binding to aromatic-rich enzyme active sites (e.g., proteases or kinases) compared to methyl or hydroxyl groups .

Stereochemical Mix : The DL-configuration in serine, proline, and tyrosine likely improves resistance to enzymatic degradation compared to all-L or all-D peptides, a strategy used in peptidomimetic drug design.

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